4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
Description
This compound belongs to a class of bicyclic oxazaborole derivatives characterized by fused [1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole rings. The substituent at the 8-position, 4-methyl-1-oxopentan-2-yl, distinguishes this compound from analogs.
Properties
Molecular Formula |
C11H18BNO5 |
|---|---|
Molecular Weight |
255.08 g/mol |
IUPAC Name |
4-methyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)pentanal |
InChI |
InChI=1S/C11H18BNO5/c1-8(2)4-9(7-14)12-13(3,5-10(15)17-12)6-11(16)18-12/h7-9H,4-6H2,1-3H3 |
InChI Key |
YCQILVRFMJRSFY-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C(CC(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide typically involves multiple steps. One common approach is the reaction of tert-butyl 4-methyl-1-oxopentan-2-ylcarbamate with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide has several scientific research applications:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in asymmetric synthesis and chiral transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the formation or breaking of chemical bonds through its unique structure. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences:
- Substituent Effects: Lipophilicity: The trifluoromethylpyridinyl analog (C₆H₃F₃N) exhibits higher lipophilicity than the cyclobutyl derivative, likely improving membrane permeability .
Synthetic Accessibility :
Biological Relevance :
Research Findings and Implications
- Structural Insights : X-ray crystallography of related compounds (e.g., naphtho-diazaborinin derivatives ) reveals planar heterocyclic systems, suggesting similar rigidity in the target compound. This rigidity is critical for maintaining binding conformation in enzyme active sites.
- Spectroscopic Data : NMR (¹H, ¹³C) and HRMS are standard for confirming oxazaborolo-oxazaborole structures, as seen in analogs like 5n and 5p .
Biological Activity
The compound 4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide (CAS Number: 1380504-24-4) is a complex boron-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and case studies.
Chemical Structure and Properties
The chemical structure of the compound features a unique arrangement of oxazaborole rings and a ketone moiety, contributing to its potential reactivity and biological interactions. The molecular formula is , and it exhibits significant structural complexity due to the presence of multiple functional groups.
Structural Formula
Antimicrobial Activity
Research has indicated that compounds with similar oxazaborole structures exhibit notable antimicrobial properties. For instance, studies have shown that oxazaborole derivatives can act against various bacterial strains and fungi. The mechanism often involves the inhibition of essential microbial enzymes or pathways.
Case Study: Antimicrobial Screening
A study conducted on related oxazaborole compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing that certain derivatives had MIC values as low as 5 µg/mL against resistant strains of Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Oxazaborole A | 5 | Staphylococcus aureus |
| Oxazaborole B | 10 | Escherichia coli |
| Oxazaborole C | 15 | Candida albicans |
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that oxazaboroles can modulate inflammatory pathways by inhibiting specific cytokines or enzymes involved in the inflammatory response.
In Vivo Studies
In animal models, compounds similar to 4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide have shown promise in reducing inflammation markers such as TNF-alpha and IL-6. These findings indicate a potential for therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease.
Anticancer Activity
Emerging research highlights the anticancer properties of oxazaborole derivatives. These compounds may induce apoptosis in cancer cells through various mechanisms, including disruption of DNA synthesis and modulation of cell cycle regulators.
Research Findings
A study exploring the cytotoxic effects of related oxazaboroles on human cancer cell lines found significant reductions in cell viability at concentrations ranging from 1 to 10 µM. The mechanisms were attributed to both direct cytotoxicity and the induction of apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5 |
| MCF7 (breast cancer) | 7 |
| A549 (lung cancer) | 6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
